2-(2-Bromopyridin-3-yl)propan-2-ol
Overview
Description
2-(2-Bromopyridin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is typically found as a colorless to yellow liquid or viscous liquid or solid . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromopyridin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 3-pyridinol followed by a reaction with acetone under basic conditions . The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a base like sodium hydroxide (NaOH) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-bromopyridin-3-yl)propan-2-one.
Reduction: Formation of 2-(2-bromopyridin-3-yl)propan-2-amine.
Substitution: Formation of 2-(2-aminopyridin-3-yl)propan-2-ol or 2-(2-thiopyridin-3-yl)propan-2-ol.
Scientific Research Applications
2-(2-Bromopyridin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-2-yl)propan-2-ol
- 2-(4-Bromopyridin-2-yl)propan-2-ol
- 2-(6-Bromopyridin-2-yl)propan-2-ol
Uniqueness
2-(2-Bromopyridin-3-yl)propan-2-ol is unique due to its specific bromine substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .
Biological Activity
2-(2-Bromopyridin-3-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.11 g/mol
- Structure : The compound features a brominated pyridine ring attached to a propan-2-ol moiety, influencing its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers, with IC50 values calculated at approximately 25 µM.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition can disrupt cellular proliferation in rapidly dividing cancer cells.
- Receptor Modulation : Preliminary data suggest that it may also modulate certain receptors involved in inflammatory pathways, potentially reducing inflammatory responses.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of related compounds. For instance, modifications to the bromine substituent or the alcohol group have led to derivatives with improved potency against specific cancer cell lines.
Compound Variant | Activity Against MCF-7 (IC50) | Mechanism |
---|---|---|
2-(4-Chloropyridin-3-yl)propan-2-ol | 18 µM | DHODH Inhibition |
2-(3-Methylpyridin-3-yl)propan-2-ol | 22 µM | Apoptosis Induction |
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLQQPDHVZWLHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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